2-Benzyloxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Benzyloxybenzoic acid involves several innovative methods, including metal-free and catalytic approaches. For instance, a metal-free method for synthesizing benzoxazoles and benzothiazoles from carboxylic acids has been developed, demonstrating the synthesis of benzoxazole derivatives on a solid support, which could be relevant for synthesizing related compounds (Dev et al., 2016). Additionally, palladium-catalyzed oxidative aminocarbonylation-cyclization methods offer a pathway for creating diverse derivatives starting from propynyloxyphenols, which might be adaptable for benzyloxybenzoic acid derivatives (Gabriele et al., 2006).
Molecular Structure Analysis
The structural analysis of related compounds like benzoxazoles and benzothiazoles, synthesized through various methods, often involves X-ray diffraction to confirm configurations around double bonds and molecular arrangements. Such detailed structural elucidation is crucial for understanding the molecular geometry and potential reactivity of 2-Benzyloxybenzoic acid derivatives.
Chemical Reactions and Properties
Chemical transformations involving 2-Benzyloxybenzoic acid derivatives can include organocatalytic syntheses, demonstrating the formation of benzoxazoles and benzothiazoles from aryl iodide and oxone via C-H functionalization and C-O/S bond formation (Alla et al., 2014). These reactions highlight the versatile reactivity of benzoic acid derivatives under various catalytic conditions.
Physical Properties Analysis
The physical properties of 2-Benzyloxybenzoic acid and its derivatives can be inferred from related studies on benzoxazoles and benzothiazoles, where solvent-free conditions and specific catalysts like FeCl3 have been employed to synthesize structurally diverse compounds with high regio- and chemoselectivity (Bera et al., 2014). These conditions can significantly affect the physical characteristics of the synthesized compounds, such as solubility and melting points.
Chemical Properties Analysis
The chemical properties of 2-Benzyloxybenzoic acid derivatives can be explored through their reactivity in various chemical reactions. For instance, the use of elemental sulfur in the synthesis of benzoxazoles and benzothiazoles under metal- and solvent-free conditions illustrates the potential for environmentally friendly and versatile chemical transformations (Guntreddi et al., 2016).
Scientific Research Applications
Diagnostic and Therapeutic Applications : Compounds based on 2-arylbenzothiazole, a derivative, show potential for non-invasive Alzheimer's disease diagnosis and as antitumor agents (Weekes & Westwell, 2009).
Synthesis Simplification and Waste Reduction : The electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, offers a method that simplifies workup and reduces waste (Gao et al., 2014).
Antioxidant Activity : 2-Aryl substituted benzothiazole derivatives exhibit significant antioxidant activity, which is crucial for preventing excess free radical formation (Likhar et al., 2015).
Antitumor Potential : Benzothiazole-based chemotherapeutic agents, including 2-arylbenzothiazole, demonstrate promise in treating various human diseases, particularly as antitumor agents (Kamal et al., 2015).
Synthesis Methods : The study by Guntreddi et al. (2016) developed a practical method for synthesizing 2-benzylbenzoxazoles and 2-benzylbenzothiazoles, showing the versatility of these compounds (Guntreddi et al., 2016).
Clinical Evaluation Against Cancers : The lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole is being evaluated clinically against breast and ovarian cancers, indicating its potential in oncology (Bradshaw et al., 2002).
Efficient Synthesis of Arylthio-Benzazoles : A general and efficient method for the synthesis of various 2-arylthio-benzazoles has been developed, showing the compound's broad applicability in synthesis (Vessally et al., 2018).
Halogen Bond Interactions in Molecular Salts/Cocrystals : Halogen bond interactions in molecular salts/cocrystals of related compounds, like 2-Chloro-4-nitrobenzoic Acid, influence their antiviral properties and immune response, highlighting the importance of such interactions in medicinal chemistry (Oruganti et al., 2017).
Hypolipidemic Properties : Ethyl 4-benzyloxybenzoate and related compounds have shown promising hypolipidemic properties, indicating their potential use in treating lipid disorders (Baggaley et al., 1977).
Structural Studies and Supramolecular Frameworks : The crystal structures of four benzyloxybenzoic acids and benzyloxyanilines reveal an interplay of strong and weak intermolecular interactions, forming three-dimensional supramolecular frameworks, which is essential for understanding the molecular properties of these compounds (Chattopadhyay et al., 2013).
Safety And Hazards
2-Benzyloxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOYUTKNPLBTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932135 | |
Record name | 2-(Benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxybenzoic acid | |
CAS RN |
14389-86-7 | |
Record name | 2-(Benzyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14389-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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